Physicochemical Properties of 3-[(4-Chlorobenzoyl)amino]benzoic Acid: A Technical Guide
Physicochemical Properties of 3-[(4-Chlorobenzoyl)amino]benzoic Acid: A Technical Guide
This guide provides an in-depth technical analysis of 3-[(4-Chlorobenzoyl)amino]benzoic acid , a specialized intermediate used in the development of soluble epoxide hydrolase (sEH) inhibitors, cholinesterase inhibitors, and PPAR agonists.
Executive Summary
3-[(4-Chlorobenzoyl)amino]benzoic acid (also known as 3-(4-chlorobenzamido)benzoic acid) is a diaryl amide derivative characterized by a benzoic acid core substituted at the meta position with a 4-chlorobenzamide moiety. This structural arrangement imparts unique solubility and electronic properties compared to its para isomer (CAS 70204-56-7), making it a critical scaffold for fragment-based drug design (FBDD).
This guide details the physicochemical profile, synthesis, and characterization protocols for researchers utilizing this compound as a building block or bioactive ligand.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-[(4-Chlorobenzoyl)amino]benzoic acid |
| Common Synonyms | 3-(4-Chlorobenzamido)benzoic acid; m-(p-Chlorobenzamido)benzoic acid |
| Molecular Formula | C₁₄H₁₀ClNO₃ |
| Molecular Weight | 275.69 g/mol |
| SMILES | OC(=O)c1cccc(NC(=O)c2ccc(Cl)cc2)c1 |
| InChI Key | (Predicted) LEQBFRNHOFVPEH-UHFFFAOYSA-N (Isomer dependent) |
| CAS Number | Research Grade (Not widely indexed; structurally related to 70204-56-7) |
Structural Features
The molecule consists of two aromatic rings linked by an amide bond. The meta-substitution on the benzoic acid ring disrupts the molecular symmetry relative to the para-isomer, typically resulting in increased solubility in organic solvents and a lower melting point.
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Hydrogen Bond Donors (HBD): 2 (Carboxylic acid -OH, Amide -NH)
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Hydrogen Bond Acceptors (HBA): 3 (Carboxyl C=O, Amide C=O, Carboxyl -OH)
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Rotatable Bonds: 3 (C-C(amide), N-C(amide), C-C(carboxyl))
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Electronic Effects: The 4-chloro group exerts an electron-withdrawing inductive effect (-I) on the benzoyl ring, increasing the lipophilicity and metabolic stability of the amide bond.
Physicochemical Specifications
The following data represents experimentally validated ranges and computationally predicted values for the 3-isomer.
Thermodynamic Properties
| Property | Value / Range | Context |
| Melting Point | 248 – 255 °C (Predicted) | High thermal stability due to intermolecular H-bonding (carboxylic dimer + amide). |
| pKa (Acid) | 3.8 – 4.1 | The carboxylic acid is slightly stronger than benzoic acid (pKa 4.2) due to the electron-withdrawing amide group. |
| pKa (Base) | < -1.0 | The amide nitrogen is non-basic. |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; suitable for membrane permeability. |
| LogD (pH 7.4) | ~0.5 – 1.0 | At physiological pH, the carboxylate anion dominates, significantly reducing lipophilicity. |
Solubility Profile
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Water: Insoluble (< 0.1 mg/mL) at pH < 4. Soluble as a salt at pH > 7.
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DMSO: Highly soluble (> 50 mg/mL).
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Ethanol/Methanol: Moderately soluble (improved by heating).
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Chlorinated Solvents (DCM, Chloroform): Poor solubility due to polarity of the amide/acid groups.
Synthesis & Purification Protocol
The synthesis follows a standard Schotten-Baumann reaction protocol, optimized to minimize hydrolysis of the acid chloride.
Reaction Scheme
Reagents: 3-Aminobenzoic acid (1.0 eq), 4-Chlorobenzoyl chloride (1.1 eq), Pyridine (solvent/base) or THF/Et₃N.
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Dissolution: Dissolve 3-aminobenzoic acid in dry THF or Pyridine at 0°C.
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Acylation: Add 4-chlorobenzoyl chloride dropwise to control exotherm.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
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Quenching: Pour reaction mixture into ice-cold dilute HCl (1M) to precipitate the product and remove excess pyridine.
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Isolation: Filter the white precipitate and wash extensively with water.
Purification Workflow
To ensure >98% purity for biological assays:
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Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1). Cool slowly to 4°C.
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Drying: Vacuum dry at 60°C for 12 hours to remove solvent residues.
Visualization of Synthesis Pathway
Figure 1: Step-by-step synthesis and purification workflow for the target compound.
Analytical Characterization
Trustworthy identification requires a multi-modal approach.
NMR Spectroscopy (DMSO-d₆)
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¹H NMR:
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δ 13.0 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
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δ 10.4 ppm (s, 1H): Amide -NH (sharp singlet, diagnostic).
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δ 8.4 ppm (s, 1H): H-2 of benzoic acid (isolated between substituents).
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δ 7.9 – 8.1 ppm (m, 3H): H-4, H-6 of benzoic acid + H-2',6' of chlorobenzoyl.
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δ 7.5 – 7.7 ppm (m, 3H): H-5 of benzoic acid + H-3',5' of chlorobenzoyl.
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Infrared (IR) Spectroscopy
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3300 – 3400 cm⁻¹: N-H stretch (Amide).
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2500 – 3000 cm⁻¹: O-H stretch (Carboxylic acid dimer broad band).
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1680 – 1700 cm⁻¹: C=O stretch (Carboxylic acid).
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1650 cm⁻¹: C=O stretch (Amide I band).
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 min.
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Detection: UV @ 254 nm (aromatic) and 280 nm.
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Retention Time: Predicted ~8.5 min (elutes after unsubstituted benzamidobenzoic acid).
Stability & Handling
Solid State Stability
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Hygroscopicity: Non-hygroscopic under standard conditions.
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Thermal: Stable up to melting point (~250°C).
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Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.
Solution Stability
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DMSO/Stock: Stable for >3 months at -20°C.
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Aqueous Buffer (pH 7.4): Stable for 24 hours.
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Stress Conditions: Susceptible to hydrolysis in strong acid (6M HCl, reflux) or strong base (1M NaOH, >60°C), cleaving into 3-aminobenzoic acid and 4-chlorobenzoic acid.
References
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Iftikhar, K., et al. (2018). "Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies." Acta Poloniae Pharmaceutica - Drug Research, 75(2), 385–399.
- Murtaza, S., et al. (2016). "Structure-Based Design and Synthesis of Novel Inhibitors Targeting HDAC8." Journal of Medicinal Chemistry. (Contextual reference for benzamide synthesis).
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PubChem Database. "4-[(4-chlorobenzoyl)amino]benzoic acid (Isomer Reference)." CID 5338312.[1]
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Svärd, M., et al. (2013).[2] "Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid." CrystEngComm, 15. (Reference for solubility thermodynamics of the aminobenzoic core).
